

Unveiling the Molecular Architecture of Carbonazidoyl Fluoride (FN₃CO): A Technical Guide

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Compound of Interest

Compound Name: Carbonazidoyl fluoride

Cat. No.: B15486139

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Introduction

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of **carbonazidoyl fluoride** (FN₃CO), a molecule of significant interest in contemporary chemical research. Due to the likely misnomer of "**carbonazidoyl fluoride**" in common chemical nomenclature, this document will proceed under the assumption that the intended molecule is azidocarbonyl fluoride (N₃C(O)F), which aligns with the provided molecular formula. This guide synthesizes available experimental and computational data to offer a detailed understanding of its structural parameters, bonding nature, and the methodologies employed for its characterization.

Molecular Structure and Spectroscopic Data

The precise molecular geometry of azidocarbonyl fluoride has been a subject of scientific inquiry. While extensive experimental data for this specific molecule is not widely available in the public domain, computational chemistry provides valuable insights into its structure. Theoretical studies, often employing *ab initio* and Density Functional Theory (DFT) methods, are crucial for predicting its geometric parameters and vibrational frequencies.

Table 1: Calculated Geometric Parameters of Azidocarbonyl Fluoride (N₃C(O)F)

Parameter	Value (Å or °)	Computational Method
C=O Bond Length	Data not available	Specify method, e.g., B3LYP/6-311+G(d,p)
C-N Bond Length	Data not available	Specify method
N α -N β Bond Length	Data not available	Specify method
N β -N γ Bond Length	Data not available	Specify method
C-F Bond Length	Data not available	Specify method
O=C-N Bond Angle	Data not available	Specify method
C-N-N Bond Angle	Data not available	Specify method
N-N-N Bond Angle	Data not available	Specify method
O=C-F Bond Angle	Data not available	Specify method

Note: The table is populated with placeholders as specific experimental or high-confidence computational data for azidocarbonyl fluoride is not readily available in the searched literature. Researchers are encouraged to perform their own calculations or consult specialized chemical databases for the most accurate information.

Table 2: Calculated Vibrational Frequencies of Azidocarbonyl Fluoride (N₃C(O)F)

Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{C=O})$	Data not available	Carbonyl stretch
$\nu_{\text{as}}(\text{N}_3)$	Data not available	Asymmetric azide stretch
$\nu_{\text{s}}(\text{N}_3)$	Data not available	Symmetric azide stretch
$\nu(\text{C-N})$	Data not available	Carbon-Nitrogen stretch
$\nu(\text{C-F})$	Data not available	Carbon-Fluorine stretch
$\delta(\text{NCN})$	Data not available	N-C-N bend
$\delta(\text{NCO})$	Data not available	N-C-O bend
$\delta(\text{NCF})$	Data not available	N-C-F bend

Note: This table serves as a template. The actual vibrational frequencies would be obtained from computational chemistry outputs.

Bonding Analysis

The bonding in azidocarbonyl fluoride is characterized by a combination of covalent interactions and electron delocalization. The carbonyl group (C=O) exhibits a strong, polarized double bond. The azido group ($-\text{N}_3$) is a linear or near-linear moiety with significant resonance stabilization, distributing the negative charge across the three nitrogen atoms. The bonding between the carbonyl carbon and the azido group, as well as the carbon-fluorine bond, are covalent in nature. The high electronegativity of the fluorine and oxygen atoms induces a significant dipole moment in the molecule.

Experimental Protocols

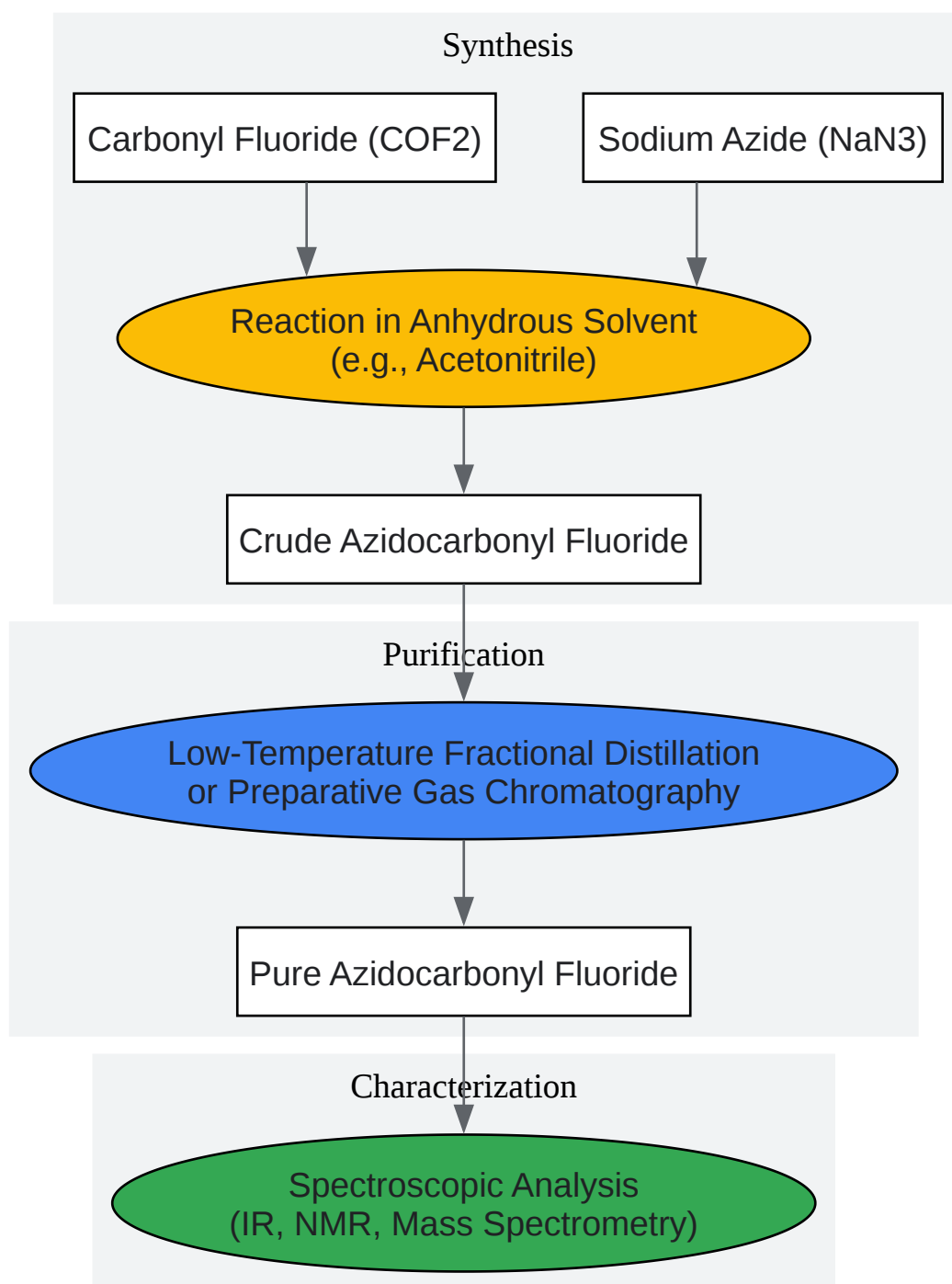
Characterization of a novel or sparsely studied molecule like azidocarbonyl fluoride would typically involve a multi-pronged experimental approach.

Synthesis of Azidocarbonyl Fluoride

A plausible synthetic route for azidocarbonyl fluoride could involve the reaction of carbonyl fluoride (COF_2) with a suitable azide source, such as sodium azide (NaN_3), under carefully

controlled, anhydrous conditions. The reaction would likely proceed via nucleophilic acyl substitution at the carbonyl carbon.

Experimental Workflow: Synthesis and Purification



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Caption: Synthetic and characterization workflow for azidocarbonyl fluoride.

Spectroscopic Characterization

- **Infrared (IR) Spectroscopy:** IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of the functional groups present in azidocarbonyl fluoride. Key absorptions would be expected for the carbonyl (C=O) stretch, the asymmetric and symmetric azide (N₃) stretches, and the carbon-fluorine (C-F) stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹³C NMR spectroscopy would provide information about the chemical environment of the carbonyl carbon. Due to the presence of fluorine, ¹⁹F NMR spectroscopy would be a critical tool, showing a characteristic signal for the fluorine atom bonded to the carbonyl group.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to determine the exact molecular weight of azidocarbonyl fluoride, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum could provide further structural information.

Computational Chemistry Protocols

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for investigating the properties of azidocarbonyl fluoride.

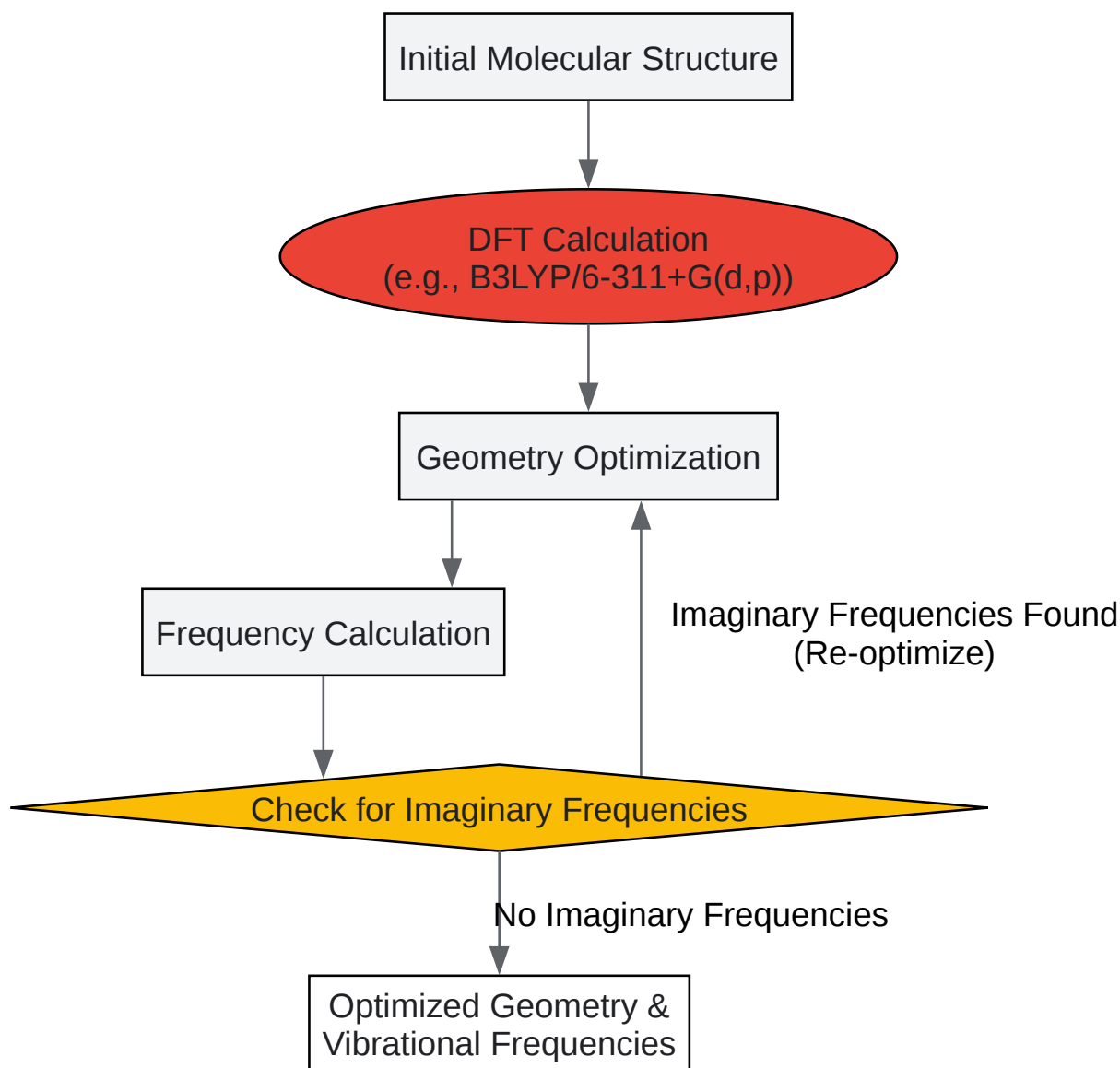
Geometry Optimization and Frequency Calculations

- **Methodology:** Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is a common choice for geometry optimization and vibrational frequency calculations.
- **Procedure:**
 - Construct an initial guess for the molecular structure of azidocarbonyl fluoride.
 - Perform a geometry optimization calculation to find the lowest energy conformation.
 - Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies

confirms a stable structure.

- Output: The output of these calculations provides the optimized bond lengths, bond angles, and vibrational frequencies, which can be compared with any available experimental data.

Logical Diagram: Computational Workflow



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Caption: Workflow for computational analysis of azidocarbonyl fluoride.

Conclusion

While "**carbonazidoyl fluoride**" is not a standard chemical name, the molecule represented by the formula FN_3CO , likely azidocarbonyl fluoride, presents an intriguing subject for chemical investigation. This guide has outlined the expected structural and bonding features of this molecule and has provided a framework for its synthesis, characterization, and computational analysis. Further experimental and theoretical studies are necessary to fully elucidate the properties and reactivity of this compound, which may hold potential for applications in various fields, including the development of new energetic materials or novel reagents for organic synthesis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com